molecular formula C20H20N4O4 B4692257 7-(diethylamino)-2-imino-N-(3-nitrophenyl)-2H-chromene-3-carboxamide

7-(diethylamino)-2-imino-N-(3-nitrophenyl)-2H-chromene-3-carboxamide

Cat. No.: B4692257
M. Wt: 380.4 g/mol
InChI Key: VFAHJLQHBGPBTG-UHFFFAOYSA-N
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Description

7-(diethylamino)-2-imino-N-(3-nitrophenyl)-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a diethylamino group, an imino group, and a nitrophenyl group, making it a molecule of interest for various chemical and biological applications.

Properties

IUPAC Name

7-(diethylamino)-2-imino-N-(3-nitrophenyl)chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c1-3-23(4-2)15-9-8-13-10-17(19(21)28-18(13)12-15)20(25)22-14-6-5-7-16(11-14)24(26)27/h5-12,21H,3-4H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFAHJLQHBGPBTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=N)O2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(diethylamino)-2-imino-N-(3-nitrophenyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions

    Chromene Core Synthesis: The chromene core can be synthesized via a Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst like sulfuric acid.

    Introduction of Diethylamino Group: The diethylamino group can be introduced through a nucleophilic substitution reaction using diethylamine.

    Nitrophenyl Group Addition: The nitrophenyl group is typically introduced via a nitration reaction, where the chromene derivative is treated with a nitrating agent such as nitric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in electrophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be used for reduction.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

Chemistry

In chemistry, 7-(diethylamino)-2-imino-N-(3-nitrophenyl)-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new chemical entities.

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in targeting diseases where enzyme inhibition is a therapeutic strategy.

Medicine

In medicine, the compound is explored for its potential anti-cancer properties. The presence of the nitrophenyl group is known to enhance the compound’s ability to interfere with cellular processes in cancer cells, making it a promising candidate for anti-cancer drug development.

Industry

Industrially, the compound can be used in the development of dyes and pigments due to its chromene core, which is known for its vibrant colors. Additionally, its derivatives are used in the production of materials with specific optical properties.

Mechanism of Action

The mechanism of action of 7-(diethylamino)-2-imino-N-(3-nitrophenyl)-2H-chromene-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The diethylamino group can enhance the compound’s binding affinity to these targets, while the nitrophenyl group can facilitate the compound’s entry into cells.

Molecular Targets and Pathways

    Enzymes: The compound can inhibit enzymes involved in cell proliferation, making it useful in cancer treatment.

    Receptors: It can also interact with specific receptors on cell surfaces, modulating cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 7-(diethylamino)-2-imino-N-(4-nitrophenyl)-2H-chromene-3-carboxamide
  • 7-(diethylamino)-2-imino-N-(2-nitrophenyl)-2H-chromene-3-carboxamide
  • 7-(diethylamino)-2-imino-N-(3-methylphenyl)-2H-chromene-3-carboxamide

Uniqueness

Compared to similar compounds, 7-(diethylamino)-2-imino-N-(3-nitrophenyl)-2H-chromene-3-carboxamide is unique due to the specific positioning of the nitrophenyl group, which can significantly influence its chemical reactivity and biological activity. This positioning allows for unique interactions with molecular targets, enhancing its potential as a therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-(diethylamino)-2-imino-N-(3-nitrophenyl)-2H-chromene-3-carboxamide
Reactant of Route 2
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7-(diethylamino)-2-imino-N-(3-nitrophenyl)-2H-chromene-3-carboxamide

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